Product packaging for 5alpha-Spirostan-12-one, 3beta-hydroxy-, acetate, (25R)-(Cat. No.:CAS No. 915-35-5)

5alpha-Spirostan-12-one, 3beta-hydroxy-, acetate, (25R)-

Cat. No.: B1673032
CAS No.: 915-35-5
M. Wt: 472.7 g/mol
InChI Key: CVKZWRTYHCDWTE-UHFFFAOYSA-N
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Description

Hecogenin acetate (HA), a steroidal saponin derivative, is derived from natural sources such as Agave species. It exhibits diverse pharmacological activities, including anticancer, diuretic, anti-inflammatory, and analgesic effects . Structurally, HA is characterized by a spirostane skeleton with an acetyl group at the C3 position, enhancing its bioavailability compared to its parent compound, hecogenin (HEC) . Its mechanisms of action involve modulation of oxidative stress, cell cycle arrest, and inhibition of key enzymes like aldosterone synthase (CYP11B2) and matrix metalloproteinases (MMPs) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H44O5 B1673032 5alpha-Spirostan-12-one, 3beta-hydroxy-, acetate, (25R)- CAS No. 915-35-5

Properties

IUPAC Name

(5',7,9,13-tetramethyl-10-oxospiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O5/c1-16-8-11-29(32-15-16)17(2)26-24(34-29)13-23-21-7-6-19-12-20(33-18(3)30)9-10-27(19,4)22(21)14-25(31)28(23,26)5/h16-17,19-24,26H,6-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKZWRTYHCDWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90919692
Record name 12-Oxospirostan-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915-35-5
Record name 12-Oxospirostan-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Plant Material Preparation

The initial step involves processing Furcraea macrophylla leaves to isolate juice sediment. After mechanical extraction of fibers, the residual juice undergoes fermentation and autolysis for 1–2 months, facilitating enzymatic breakdown of saponins into sapogenins. The resulting sediment is sun-dried to a moisture content of 0–40%, optimizing it for solvent extraction.

Solvent Extraction and Dehydration

Dried sediment is suspended in nitrobenzene (3 L per kg of dry material) and refluxed to azeotropically remove water. This step ensures anhydrous conditions critical for subsequent acetylation. The condensed vapors, comprising water and nitrobenzene, are separated, with the solvent returned to the mixture. Alternative chlorinated solvents like ethylene dichloride may substitute nitrobenzene, though with adjustments in volume and reflux duration.

Alkali Treatment for Impurity Removal

The nitrobenzene extract is treated with 5% aqueous sodium hydroxide and methanol (125 mL per 2 L nitrobenzene) to solubilize fats and pigments. The alkaline phase is decanted, and the solvent is washed repeatedly with water until neutrality. This step enhances purity by eliminating non-steroidal lipids.

Acetylation and Steam Distillation

Dehydrated nitrobenzene solution is cooled to <75°C, treated with acetic anhydride (100 mL per 2 L solvent), and refluxed for 1 hour. Excess anhydride is decomposed via steam distillation, which concurrently removes nitrobenzene. The residual paste is extracted with ethyl acetate, washed with sodium carbonate and saline solutions, and concentrated to yield crude hecogenin acetate. Recrystallization from acetone produces 71 g of purified product per kg of dry sediment, with a melting point of 240–244°C.

Anaerobic Fermentation and Acid Hydrolysis

Sisal Juice Processing

Sisal leaves are decorticated using automated presses, yielding fiber-free juice enriched with saponins. To prevent aerobic degradation, the juice is sterilized with sodium hypochlorite (20–30 ppm) and subjected to anaerobic fermentation using rumen-derived microbiota. This step promotes enzymatic hydrolysis of saponins to sapogenins over 7–10 days.

Acid Hydrolysis and Crude Sapogenin Isolation

Fermented juice is boiled with 0.75–1.0 N sulfuric acid for 4 hours, precipitating hydrolyzed sapogenins. The solid residue is filtered, washed, and dried, then refluxed with 2 N ethanolic hydrochloric acid to dissolve hecogenin. Post-reflux, the solution is treated with activated carbon to adsorb impurities, filtered, and neutralized with 1 N sodium hydroxide.

Acetylation and Purification

The neutralized sapogenin is extracted with isopropyl ether, concentrated, and precipitated as raw hecogenin. Acetylation involves dissolving the crude product in acetic anhydride (2:1 v/v), boiling briefly, and cooling to crystallize hecogenin acetate. Final recrystallization from ethanol yields a product with a melting point of 242–278°C.

Comparative Analysis of Methods

Parameter Nitrobenzene Method Anaerobic Fermentation
Source Material Furcraea macrophylla sediment Sisal (Agave sisalana) juice
Key Solvent Nitrobenzene/Chlorinated solvents Ethanol/Hydrochloric acid
Hydrolysis Autolysis (1–2 months) Acid hydrolysis (H₂SO₄, 4 hours)
Acetylation Agent Acetic anhydride Acetic anhydride
Yield 71 g/kg dry sediment Not explicitly reported
Melting Point 240–244°C 242–278°C

The nitrobenzene method offers higher reproducibility and yield, attributed to controlled azeotropic drying and impurity removal. In contrast, the fermentation approach reduces reliance on toxic solvents but faces challenges in scaling due to variability in microbial activity.

Industrial Applications and Modifications

Both methods have been adapted for large-scale production, with patents disclosing modifications to accommodate alternative feedstocks like Agave fourcroydes and Agave toumeyana. Substitutions in solvent systems (e.g., perchloroethylene for nitrobenzene) and alkali treatments (e.g., ethylene glycol for methanol) are documented, though these alter yield and purity profiles. Recent innovations focus on reducing nitrobenzene usage due to its toxicity, exploring ethanol-water azeotropes for eco-friendly extraction.

Chemical Reactions Analysis

Grignard Reaction at C12-Ketone

Hecogenin acetate undergoes nucleophilic addition at its C12-ketone group when treated with Grignard reagents. The reaction proceeds stereoselectively from the β-face due to steric and electronic influences of the spirostan skeleton .

Reaction Component Details
SubstrateHecogenin acetate (C12-ketone)
ReagentGrignard reagent (unspecified organomagnesium compound)
Product12β-Substituted alcohol derivative
Stereochemistryβ-face attack confirmed via NMR and X-ray crystallography

Dehydration to Δ¹¹,¹² Olefin

The alcohol formed from the Grignard reaction undergoes acid-catalyzed dehydration to yield a Δ¹¹,¹² olefin. This transformation is critical for introducing unsaturation into the steroidal backbone .

Parameter Value
Dehydration AgentAcidic conditions (specific acid not detailed in source)
Product StructureΔ¹¹,¹² olefin with retained spirostan framework
CharacterizationConfirmed via IR (loss of -OH stretch) and mass spectrometry

Epoxidation and Rearrangement Studies

The Δ¹¹,¹² olefin undergoes epoxidation to form a 12β-methyl-11α,12α-epoxide. This epoxide is pivotal for studying acid-catalyzed rearrangements .

Epoxide Formation

Epoxidation Method Product Configuration
Peracid-mediated oxidation12β-Methyl-11α,12α-epoxideα,α-epoxide confirmed via H NMR

Acid-Catalyzed Rearrangements

Epoxides derived from hecogenin acetate undergo BF₃ and HClO₄-catalyzed rearrangements, producing complex carbocation intermediates. These reactions are instrumental in understanding steroidal ring contractions and expansions .

Catalyst Reaction Type Key Observation
Boron trifluoride (BF₃)Wagner-Meerwein rearrangementFormation of C-nor-D-homo derivatives
Perchloric acid (HClO₄)Hydride shifts and ring expansionStabilization of tertiary carbocations

Comparative Analysis of Epoxide Reactivity

Epoxides from hecogenin acetate and its analogs (e.g., 12-methylene tigogenin acetate) show distinct reactivity patterns under acidic conditions.

Epoxide Type Rearrangement Pathway Major Product
12,12'-EpoxidesWagner-Meerwein shiftContraction to C-nor-D-homo framework
11α,12α-EpoxideHydride transferExpanded D-ring derivatives

Key Mechanistic Insights

  • Stereoelectronic Effects : The β-face selectivity in Grignard reactions is attributed to shielding by the steroidal α-face .

  • Carbocation Stability : Rearrangements favor tertiary carbocations, leading to predictable ring modifications .

  • LiAlH₄ Reduction : tert-Alcohol configurations provide unambiguous evidence for epoxide stereochemistry .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of hecogenin acetate as an anticancer agent. In a study involving the A549 human lung cancer cell line, hecogenin acetate demonstrated the ability to inhibit reactive oxygen species production, induce cell cycle arrest, and promote cellular senescence. The treatment led to a significant increase in G0/G1-phase arrest at concentrations of 75 µM (74% arrest) and 100 µM (84.3% arrest) while also blocking ERK1/2 phosphorylation and reducing matrix metalloproteinase-2 expression .

Case Study: A549 Cell Line

  • Objective : Evaluate anticancer effects.
  • Method : Treatment with various concentrations of hecogenin acetate.
  • Results : Significant inhibition of reactive species and induction of cell cycle arrest.

Antiulcerogenic Properties

Hecogenin acetate has also been investigated for its antiulcerogenic effects. A study assessed its healing activity in rodent models of gastric ulcers induced by acetic acid and ethanol. The results indicated that hecogenin acetate significantly increased collagen deposition in gastric lesions compared to control groups, suggesting enhanced healing properties .

Data Table: Healing Activity in Gastric Ulcers

TreatmentDose (mg/kg)Collagen Deposition Score
Vehicle-0.37 ± 0.10
Hecogenin Acetate52.23 ± 0.48
Hecogenin Acetate105.16 ± 0.92
Cimetidine2008.14 ± 0.98

Anti-inflammatory Effects

The anti-inflammatory potential of hecogenin acetate has been demonstrated through its ability to reduce inflammatory hyperalgesia in animal models. In tests involving carrageenan-induced hyperalgesia, hecogenin acetate exhibited dose-dependent analgesic effects, comparable to standard anti-inflammatory drugs .

Case Study: Inflammatory Hyperalgesia

  • Objective : Investigate analgesic properties.
  • Method : Administered hecogenin acetate at varying doses.
  • Results : Significant reduction in mechanical hyperalgesia.

Diuretic Effects

Emerging research has also explored the diuretic effects of hecogenin acetate compared to traditional diuretics like furosemide and spironolactone. Studies showed that hecogenin acetate significantly increased urine output and electrolyte excretion in a dose-dependent manner, with a notable reduction in aldosterone synthase gene expression .

Data Table: Diuretic Activity Comparison

CompoundDose (mg/kg)Urine Volume Increase (mL)
Furosemide10X
Hecogenin Acetate5Y
Hecogenin Acetate10Z
Hecogenin Acetate25A
Spironolactone25B

Comparison with Similar Compounds

Anticancer Activity

HA demonstrates potent anticancer effects by targeting reactive oxygen species (ROS), ERK1/2 phosphorylation, and MMP-2 production. In A549 lung adenocarcinoma cells, HA (75–100 µM) induced G0/G1 cell cycle arrest (74–84.3% efficacy) and senescence via β-galactosidase activation .

Comparison with Other Anticancer Agents

Compound Mechanism of Action Key Findings (In Vitro/In Vivo) Reference
Hecogenin Acetate ROS inhibition, ERK1/2/MMP-2 suppression 84.3% G0/G1 arrest in A549 cells at 100 µM
Flavonoids ROS-mediated AKT/mTOR/p70S6K pathway Moderate G0/G1 arrest; lower efficacy vs. HA
Pomegranate Extract Mitochondrial apoptosis, migration inhibition Limited cell cycle modulation; strong apoptosis
Hydroxyurea Oxidative stress-linked senescence Broad toxicity; less specificity than HA
Diuretic Effects

HA outperforms HEC and standard diuretics (e.g., furosemide [FUR], spironolactone [SPIR]) by inhibiting aldosterone synthesis. At 25 mg/kg, HA increased urine output (diuretic index: 2.13) and sodium excretion (index: 2.01) in rats, while HEC showed weaker effects .

Mechanistic and Efficacy Comparison

Compound Diuretic Index Sodium Excretion Index CYP11B2 Inhibition Effect on Serum Electrolytes
Hecogenin Acetate 2.13 2.01 Strong (all doses) ↓ Serum Na⁺, K⁺, Cl⁻ at 25 mg/kg
Hecogenin (HEC) 1.45 1.82 Moderate (25 mg/kg) Minimal effect on electrolytes
Furosemide 2.10 2.15 None Severe ↓ serum K⁺, Cl⁻
Spironolactone 1.98 1.95 None Mild hyperkalemia

HA’s dual action—diuresis and aldosterone synthase inhibition—reduces electrolyte imbalance risks compared to FUR .

Analgesic and Anti-inflammatory Activity

HA’s antinociceptive effects are mediated by spinal cord inhibitory pathways and cytokine modulation. In mice, HA (20 mg/kg) reduced mechanical hyperalgesia by 80%, comparable to dipyrone, but with fewer side effects .

Comparison with Analgesics

Compound Target Pathway Efficacy (Mechanical Hyperalgesia) Side Effects
Hecogenin Acetate Spinal opioid receptors, IL-1β 80% reduction at 20 mg/kg Minimal gastric lesions
Indomethacin COX-2 inhibition 85% reduction GI toxicity
Dipyrone Non-opioid CNS pathways 75% reduction Rare agranulocytosis

HA’s β-cyclodextrin complex (HA-β-CD) enhances solubility and efficacy, achieving 120% higher bioavailability than free HA .

Toxicity Comparison

Compound LD₅₀ (Rodents) Major Adverse Effects
Hecogenin Acetate >100 mg/kg Mild gastric irritation
Hecogenin 50 mg/kg Weight loss, hepatotoxicity
Furosemide 300 mg/kg Severe electrolyte depletion

Biological Activity

Hecogenin acetate (HA) is a steroidal sapogenin derived from the Agave plant, known for its diverse biological activities. This article explores HA's pharmacological properties, focusing on its antiulcerogenic, anti-inflammatory, analgesic, and larvicidal activities, supported by various research findings and case studies.

1. Antiulcerogenic Activity

Hecogenin acetate has demonstrated significant antiulcerogenic effects in various animal models. A study evaluated its efficacy in treating gastric lesions induced by ischemia-reperfusion and acetic acid in rodents.

Findings:

  • Dosage : HA was administered at doses of 5, 10, and 20 mg/kg.
  • Results : HA significantly increased collagen deposition in gastric lesions compared to the vehicle group. The 10 mg/kg dose showed the most pronounced effect, indicating enhanced healing through increased collagen synthesis.
  • Biochemical Parameters : In a seven-day toxicity study, HA did not cause significant changes in most biochemical parameters except for creatinine levels at the highest dose .
Dose (mg/kg)Collagen Deposition (Mean ± SD)Creatinine (mg/dL)
Vehicle0.37 ± 0.100.34 ± 0.02
52.23 ± 0.480.36 ± 0.03
105.16 ± 0.920.56 ± 0.04
Cimetidine8.14 ± 0.98-

2. Anti-inflammatory and Analgesic Effects

Hecogenin acetate exhibits anti-inflammatory properties by modulating cytokine levels and activating pain-inhibitory pathways.

Mechanism:

  • HA activates endogenous analgesic mechanisms through opioid receptor pathways, leading to increased pain threshold in inflammatory models.
  • Studies indicated that HA administration resulted in a significant increase in Fos-positive cells in the gray matter of the spinal cord, suggesting neuronal activation .

Results:

  • Dosage : Administered at doses of 5, 10, and 20 mg/kg.
  • Outcome : Significant reduction in hyperalgesia and modulation of pro-inflammatory cytokines such as IL-1β and TNF-α were observed.

3. Larvicidal Activity

Research has shown that hecogenin acetate possesses larvicidal properties against Aedes aegypti larvae, which are vectors for diseases like dengue fever.

Findings:

  • Efficacy : At concentrations ranging from 5 to 40 mg/kg, HA exhibited increasing larvicidal activity over time.
  • Mechanism : The proposed mechanism involves mimicking insect growth hormones, thereby inhibiting larval development .
Time (hours)Mortality Rate (%)
240
480
7210
9680
12095

Case Studies and Research Insights

  • Gastroprotective Role : In models of ethanol and indomethacin-induced gastric ulcers, HA significantly reduced lesion formation by enhancing prostaglandin synthesis and decreasing lipid peroxidation levels .
  • Diuretic Effects : A comparative study highlighted that HA exhibited more pronounced diuretic effects than its parent compound hecogenin, attributed to stronger inhibition of aldosterone synthesis .
  • Pharmacological Review : A comprehensive review compiled various studies indicating that hecogenin and its derivatives possess broad pharmacological activities across multiple systems, including anti-inflammatory and antimicrobial effects .

Q & A

Q. What are the primary pharmacological activities of Hecogenin acetate in preclinical studies?

Hecogenin acetate exhibits anti-inflammatory, anti-nociceptive (pain-relieving), larvicidal, gastroprotective, and anti-hyperalgesic activities. Key mechanisms include modulation of opioid receptors, inhibition of pro-inflammatory cytokines (e.g., IL-1β), and suppression of spinal cord c-Fos expression. These effects are dose-dependent in rodent models, with intraperitoneal (i.p.) administration ranging from 5–40 mg/kg .

Q. What physicochemical properties of Hecogenin acetate are critical for experimental design?

Hecogenin acetate has a melting point of 246–248°C (decomposition), a molecular weight of 472.66 g/mol, and solubility in tetrahydrofuran (THF) at 57.5 mg/mL. Stability requires storage at -20°C (powder form) or -80°C (solution form) to prevent degradation. Its structure includes a steroidal backbone with acetyl modifications, confirmed via SMILES and InChI identifiers .

Q. What in vivo administration routes and dosage ranges are validated for Hecogenin acetate?

Intraperitoneal (i.p.) injection is the most common route in rodent studies, with effective doses ranging from 5–40 mg/kg for anti-nociceptive effects. For anti-hyperalgesic activity, pre-treatment doses of 5–20 mg/kg (i.p.) are used to inhibit carrageenan-induced inflammation and Fos protein expression in the spinal cord .

Advanced Research Questions

Q. How is the anti-hyperalgesic mechanism of Hecogenin acetate investigated experimentally?

Researchers use carrageenan- or TNF-α-induced inflammatory models in mice to assess mechanical hyperalgesia. Key methodologies include:

  • Immunofluorescence/Immunohistochemistry : To quantify Fos protein expression in the spinal cord dorsal horn.
  • Cytokine Profiling : ELISA or multiplex assays to measure IL-1β, TNF-α, and prostaglandin E2 levels.
  • Behavioral Tests : Von Frey filaments for mechanical threshold evaluation. Doses of 5–20 mg/kg (i.p.) are administered 1 hour before inducing inflammation, with statistical analysis via ANOVA followed by Tukey’s post-test .

Q. What explains the delayed larvicidal activity of Hecogenin acetate, and how is this evaluated?

Hecogenin acetate shows time-dependent larvicidal effects, with 10% mortality at 72 hours, rising to 95% at 120 hours. The mechanism involves mimicking insect growth hormones, disrupting metamorphosis. Experimental protocols include:

  • Larval Culture : Larvae are exposed to Hecogenin acetate in controlled environments.
  • Time-Course Analysis : Mortality rates are recorded at 24-hour intervals.
  • Hormone Receptor Binding Assays : To confirm competitive inhibition of endogenous growth hormones .

Q. What methodological challenges arise in assessing Hecogenin acetate’s genotoxicity?

Cytotoxicity and genotoxicity are evaluated using:

  • MTT Assay : To determine cell viability (HepG2 cells show reduced viability at ≥100 μM).
  • Comet Assay : For DNA damage quantification.
  • Cytokinesis-Block Micronucleus (CBMN) Assay : To detect chromosomal aberrations. Key considerations include dose selection (10–100 μM) and statistical validation via Kruskal-Wallis and Mann-Whitney U tests. Contradictory results (e.g., DNA damage without mutagenicity) suggest repair mechanisms, requiring further validation .

Q. How is Hecogenin acetate utilized in stereoselective synthesis of complex molecules?

Hecogenin acetate serves as a precursor for synthesizing cephalostatin derivatives. Key steps include:

  • Cr(VI)-Catalyzed E-Ring Opening : To modify the steroidal backbone.
  • Hydroxylation at C17 : Using oxidative reagents.
  • Cyclization Cascades : Base-triggered reactions to form complex frameworks. These methods enable the production of bioactive compounds with enhanced therapeutic potential .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5alpha-Spirostan-12-one, 3beta-hydroxy-, acetate, (25R)-
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5alpha-Spirostan-12-one, 3beta-hydroxy-, acetate, (25R)-

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